molecular formula C9H11BrN2O B3215507 (S)-2-Amino-N-(2-bromo-phenyl)-propionamide CAS No. 1161616-62-1

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide

Cat. No.: B3215507
CAS No.: 1161616-62-1
M. Wt: 243.1 g/mol
InChI Key: OUCKZCVLWMYYJR-LURJTMIESA-N
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Description

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral compound that belongs to the class of amino amides It features an amino group, a bromophenyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionamide and 2-bromo-benzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The (S)-2-Amino-propionamide is dissolved in an appropriate solvent like dichloromethane, and 2-bromo-benzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-(2-bromo-phenyl)-propionamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.

    Amide Bond Formation: Reagents such as carboxylic acids, acid chlorides, or anhydrides.

Major Products:

    Nitration: Formation of nitro derivatives of the bromophenyl group.

    Nucleophilic Substitution: Formation of azido or cyano derivatives.

    Amide Bond Formation: Formation of new amide compounds with various carboxylic acids.

Scientific Research Applications

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological systems.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to its target, while the amino and amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    ®-2-Amino-N-(2-bromo-phenyl)-propionamide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N-(2-bromo-phenyl)-acetamide: A similar compound with an acetamide group instead of a propionamide group.

    2-Amino-N-(4-bromo-phenyl)-propionamide: A regioisomer with the bromine atom in the para position.

Uniqueness: (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is unique due to its specific chiral configuration and the position of the bromine atom on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-(2-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(11)9(13)12-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCKZCVLWMYYJR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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